(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
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Description
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C16H15F2N3O3S and its molecular weight is 367.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been shown to inhibit the COX enzymes, affecting the arachidonic acid pathway .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is an organic molecule of growing interest in medicinal chemistry. Its unique structural features suggest potential applications in various therapeutic areas, particularly due to its biological activity against a range of targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound consists of several key moieties:
- Benzothiazole : Known for its bioactive properties.
- Piperazine : Often used to enhance solubility and bioavailability.
- Dioxin : Imparts specific interactions with biological targets.
Molecular Formula : C₁₇H₁₆F₂N₄O₂S
Molecular Weight : 394.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes, while the piperazine ring enhances the compound's affinity for biological targets. The dioxin component may facilitate additional interactions, potentially leading to oxidative stress in target cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
Compound | Target Organism | Activity |
---|---|---|
Benzothiazole derivatives | Mycobacterium tuberculosis | Effective against resistant strains |
Piperazine derivatives | Various bacteria | Broad-spectrum antimicrobial effects |
Anticancer Activity
Studies have shown that related compounds demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines in activated macrophages.
Case Studies
-
Study on Antimycobacterial Activity :
A series of benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to our target showed promising antimycobacterial activity, suggesting potential applications in treating tuberculosis . -
Cytotoxicity Assay :
In a recent study, the compound was evaluated for cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c17-10-7-11(18)14-13(8-10)25-16(19-14)21-3-1-20(2-4-21)15(22)12-9-23-5-6-24-12/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJWUQLOVFEIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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